

# 3-(Iodomethyl)-3-methyloxetane chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 3-(Iodomethyl)-3-methyloxetane

Cat. No.: B039523

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## An In-depth Technical Guide to 3-(Iodomethyl)-3-methyloxetane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-(Iodomethyl)-3-methyloxetane**, a valuable building block in medicinal chemistry. It covers its chemical structure, IUPAC name, physicochemical properties, a detailed synthesis protocol, and its applications in drug discovery.

### Chemical Identity and Structure

**3-(Iodomethyl)-3-methyloxetane** is a heterocyclic compound featuring a four-membered oxetane ring. This strained ring system is of significant interest in drug design. The structure is characterized by a methyl group and an iodomethyl group attached to the same carbon atom (C3) of the oxetane ring.

- IUPAC Name: **3-(Iodomethyl)-3-methyloxetane**
- CAS Number: 112823-30-0[1]
- Molecular Formula: C<sub>5</sub>H<sub>9</sub>IO[1]

Chemical Structure:

The key structural features are the polar ether linkage within the strained four-membered ring and the reactive carbon-iodine bond, which serves as a versatile chemical handle for further synthetic modifications.

## Physicochemical and Spectroscopic Properties

The properties of **3-(Iodomethyl)-3-methyloxetane** make it a useful intermediate in organic synthesis. Quantitative data is summarized in the tables below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	212.03 g/mol	[1]
Appearance	Colorless to light yellow liquid	ChemicalBook
Boiling Point	72-75 °C (at 10 Torr)	ChemicalBook
Density	1.7437 g/cm <sup>3</sup>	ChemicalBook
Storage Temperature	2-8°C, Inert atmosphere, Keep in dark place	[2]
Purity	Typically >98% (often stabilized with copper)	[2]

### Spectroscopic Data

While specific experimental spectra for **3-(Iodomethyl)-3-methyloxetane** are not widely available in public databases, suppliers often hold this data. Researchers can typically request a Certificate of Analysis (COA) for lot-specific data, which would include <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry results.[3]

Predicted mass spectrometry data, specifically the collision cross-section (CCS) for various adducts, provides insight into the molecule's behavior in a mass spectrometer.

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct	m/z	Predicted CCS (Å²)
[M+H] <sup>+</sup>	212.97708	125.7
[M+Na] <sup>+</sup>	234.95902	125.7
[M-H] <sup>-</sup>	210.96252	123.6
[M+NH <sub>4</sub> ] <sup>+</sup>	230.00362	138.4
[M+K] <sup>+</sup>	250.93296	135.1
Data sourced from PubChemLite. <a href="#">[4]</a>		

## Experimental Protocol: Synthesis

**3-(Iodomethyl)-3-methyloxetane** is synthesized from its corresponding alcohol, 3-methyl-3-oxetanemethanol, via an iodination reaction. The following protocol is a representative method.

Reaction Scheme:

Detailed Methodology:

- **Reaction Setup:** In a suitable reactor flask, dissolve 3-methyl-3-oxetanemethanol (1.0 equivalent) in a mixture of dichloromethane (DCM) and pyridine.
- **Reagent Addition:** Cool the solution to 0°C using an ice bath. Add triphenylphosphine (1.2 equivalents) portion-wise, followed by the portion-wise addition of iodine (1.2 equivalents), ensuring the temperature remains controlled.
- **Reaction:** Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for approximately 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) to consume any excess iodine.

- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water and water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- **Purification:** Filter to remove the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure **3-(Iodomethyl)-3-methyloxetane**.

## Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif is increasingly recognized as a valuable component in modern drug design. Its incorporation can significantly improve the physicochemical properties of drug candidates.

**Role as a Bioisostere:** The 3-methyl-oxetane core can act as a bioisostere for less desirable functional groups, such as gem-dimethyl or carbonyl groups. This substitution often leads to:

- **Improved Aqueous Solubility:** The polar ether oxygen of the oxetane ring can enhance a molecule's solubility.
- **Enhanced Metabolic Stability:** The oxetane ring can block sites of metabolism, increasing the compound's half-life.
- **Reduced Lipophilicity:** Replacing a non-polar group like a gem-dimethyl with the more polar oxetane can lower the logP value, which is often beneficial for optimizing pharmacokinetic profiles.

**Synthetic Utility:** **3-(Iodomethyl)-3-methyloxetane** is a key building block for introducing this beneficial motif. The iodomethyl group provides a highly reactive site for various chemical transformations, including:

- **Nucleophilic Substitution ( $\text{S}_\text{N}2$ ) Reactions:** The iodide is an excellent leaving group, allowing for the facile introduction of a wide range of nucleophiles (e.g., amines, azides, thiols) to

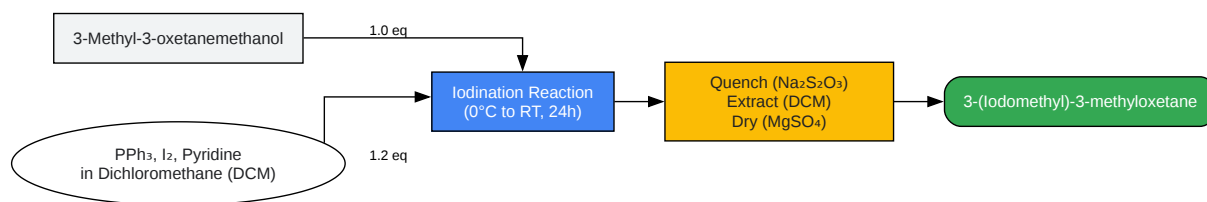
append the oxetane moiety to a larger scaffold.

- **Cross-Coupling Reactions:** The carbon-iodine bond can participate in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.

The ability to easily incorporate the 3-methyl-oxetane group makes this reagent a powerful tool for generating diverse chemical libraries and for lead optimization campaigns in drug development.

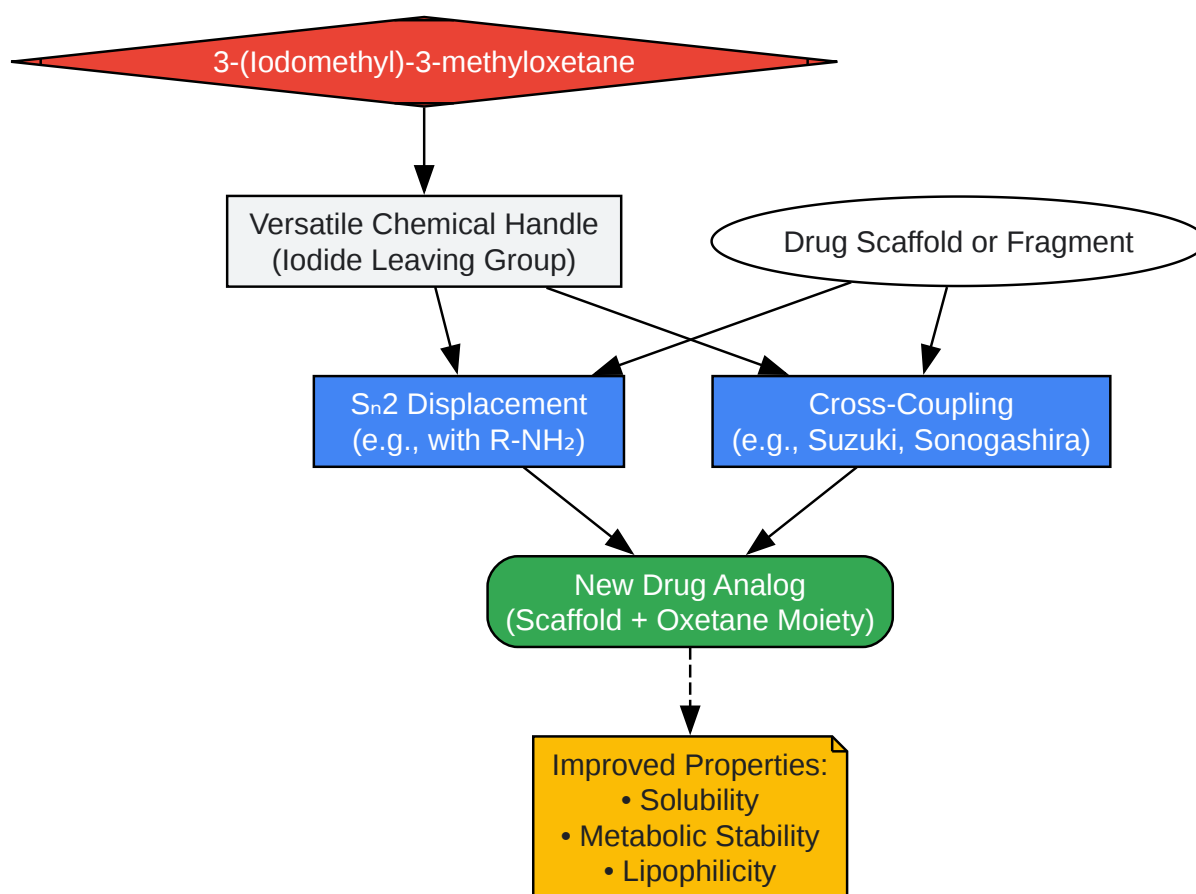
## Mandatory Visualizations

The following diagrams illustrate the synthesis and application logic for **3-(Iodomethyl)-3-methyloxetane**.



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Caption: Synthesis workflow for **3-(Iodomethyl)-3-methyloxetane**.



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Caption: Application of **3-(Iodomethyl)-3-methyloxetane** in drug discovery.

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## References

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